molecular formula C8H22BN3Si B14619696 N,1,3-Trimethyl-N-(trimethylsilyl)-1,3,2-diazaborolidin-2-amine CAS No. 59533-41-4

N,1,3-Trimethyl-N-(trimethylsilyl)-1,3,2-diazaborolidin-2-amine

Cat. No.: B14619696
CAS No.: 59533-41-4
M. Wt: 199.18 g/mol
InChI Key: NPFJQHDWRXRFBR-UHFFFAOYSA-N
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Description

N,1,3-Trimethyl-N-(trimethylsilyl)-1,3,2-diazaborolidin-2-amine is a chemical compound that belongs to the class of diazaborolidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1,3-Trimethyl-N-(trimethylsilyl)-1,3,2-diazaborolidin-2-amine typically involves the reaction of a boron-containing precursor with an amine and a silylating agent. Common reagents used in the synthesis include trimethylborate, trimethylamine, and trimethylsilyl chloride. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N,1,3-Trimethyl-N-(trimethylsilyl)-1,3,2-diazaborolidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boron-oxygen compounds.

    Reduction: Reduction reactions can lead to the formation of boron-hydrogen compounds.

    Substitution: The silyl group can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions can be carried out using various nucleophiles under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield boronic acids, while reduction could produce boranes.

Scientific Research Applications

N,1,3-Trimethyl-N-(trimethylsilyl)-1,3,2-diazaborolidin-2-amine has several scientific research applications, including:

    Organic Synthesis: It can be used as a reagent or catalyst in various organic transformations.

    Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.

    Biology and Medicine:

    Industry: Used in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which N,1,3-Trimethyl-N-(trimethylsilyl)-1,3,2-diazaborolidin-2-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s boron and silyl groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-1,3,2-diazaborolidin-2-amine
  • N-Trimethylsilyl-1,3,2-diazaborolidin-2-amine
  • 1,3,2-Diazaborolidin-2-amine

Uniqueness

N,1,3-Trimethyl-N-(trimethylsilyl)-1,3,2-diazaborolidin-2-amine is unique due to its specific combination of methyl and silyl groups, which confer distinct chemical properties and reactivity compared to other diazaborolidines. This uniqueness makes it particularly valuable in specialized applications where these properties are advantageous.

Properties

CAS No.

59533-41-4

Molecular Formula

C8H22BN3Si

Molecular Weight

199.18 g/mol

IUPAC Name

N,1,3-trimethyl-N-trimethylsilyl-1,3,2-diazaborolidin-2-amine

InChI

InChI=1S/C8H22BN3Si/c1-10-7-8-11(2)9(10)12(3)13(4,5)6/h7-8H2,1-6H3

InChI Key

NPFJQHDWRXRFBR-UHFFFAOYSA-N

Canonical SMILES

B1(N(CCN1C)C)N(C)[Si](C)(C)C

Origin of Product

United States

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